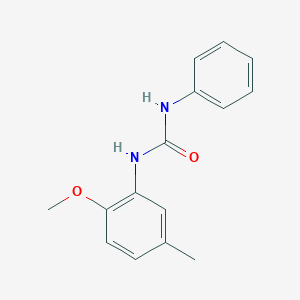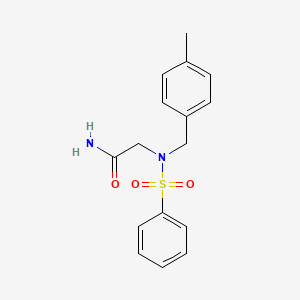![molecular formula C17H20N2O3 B5730195 2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)
2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide, also known as DBIBB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience.
作用机制
2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide acts as a competitive inhibitor of VMAT2, binding to the active site of the protein and preventing the uptake and storage of monoamine neurotransmitters in synaptic vesicles. This results in a decrease in the release of these neurotransmitters into the synaptic cleft, leading to a reduction in neurotransmission. The exact mechanism of this compound's action on VMAT2 is still under investigation, but it is believed to involve the formation of a reversible covalent bond between the inhibitor and the protein.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, particularly on the levels of monoamine neurotransmitters in the brain. In vitro studies have demonstrated that this compound can reduce dopamine and serotonin release in a dose-dependent manner, while in vivo studies have shown that it can decrease the levels of these neurotransmitters in various brain regions. This compound has also been shown to have potential neuroprotective effects, particularly in the context of Parkinson's disease, where it has been found to reduce the toxicity of the Parkinsonian neurotoxin MPTP.
实验室实验的优点和局限性
2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide has a number of advantages for use in lab experiments, particularly in the study of VMAT2 function and regulation. It is a potent and selective inhibitor of VMAT2, with minimal off-target effects on other monoamine transporters. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use, particularly in the context of in vivo studies. This compound has poor bioavailability and does not cross the blood-brain barrier easily, which limits its usefulness in studies of central nervous system function.
未来方向
There are a number of future directions for research on 2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide and its potential applications. One area of research is the development of more potent and selective VMAT2 inhibitors, which could have potential therapeutic applications in the treatment of various neurological disorders. Another area of research is the investigation of the role of VMAT2 in various physiological and pathological processes, such as drug addiction, depression, and anxiety. Finally, there is also potential for the development of new imaging agents based on this compound and other VMAT2 inhibitors, which could be used to visualize and quantify VMAT2 function in vivo.
合成方法
2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-furylmethylamine with 2,2-dimethylpropanoyl chloride to form 2-(2,2-dimethylpropanoylamino)-N-(2-furylmethyl)acetamide. This intermediate is then reacted with 4-nitrobenzoyl chloride to form 2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)-4-nitrobenzamide, which is subsequently reduced to this compound using a reducing agent such as palladium on carbon.
科学研究应用
2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide has been shown to have potential applications in various scientific research fields, particularly in the study of the central nervous system. It has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a protein that plays a critical role in the packaging and release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has been used extensively in the study of VMAT2 function and regulation, as well as its potential role in various neurological disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)16(21)19-14-9-5-4-8-13(14)15(20)18-11-12-7-6-10-22-12/h4-10H,11H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWHLZPLDMWXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5730132.png)
![N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5730135.png)
![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)
![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)
![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)

![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)

![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)